Cas no 56953-28-7 (1-(2-chloroethyl)-4-methylpiperidine)

1-(2-Chloroethyl)-4-methylpiperidine is a versatile intermediate in organic synthesis, primarily utilized in the preparation of pharmacologically active compounds and specialty chemicals. Its structure, featuring a chloroethyl group and a methyl-substituted piperidine ring, enables selective functionalization, making it valuable for constructing complex molecules. The compound exhibits good stability under standard handling conditions, facilitating its use in multi-step synthetic routes. Its reactivity in nucleophilic substitution reactions allows for efficient derivatization, particularly in the development of amine-based pharmaceuticals and agrochemicals. The presence of both aliphatic and cyclic moieties enhances its utility in designing molecules with tailored physicochemical properties. Proper storage under inert conditions is recommended to maintain its integrity.
1-(2-chloroethyl)-4-methylpiperidine structure
56953-28-7 structure
Product Name:1-(2-chloroethyl)-4-methylpiperidine
CAS No:56953-28-7
MF:C8H16ClN
MW:161.672341346741
MDL:MFCD14614344
CID:4042043
PubChem ID:3017052
Update Time:2025-11-02

1-(2-chloroethyl)-4-methylpiperidine Chemical and Physical Properties

Names and Identifiers

    • Piperidine, 1-(2-chloroethyl)-4-methyl-
    • 1-(2-chloroethyl)-4-methylpiperidine
    • BCMLPRKOEKRSOL-UHFFFAOYSA-N
    • AKOS010540319
    • SCHEMBL2324241
    • EN300-96248
    • 56953-28-7
    • MDL: MFCD14614344
    • Inchi: 1S/C8H16ClN/c1-8-2-5-10(6-3-8)7-4-9/h8H,2-7H2,1H3
    • InChI Key: BCMLPRKOEKRSOL-UHFFFAOYSA-N
    • SMILES: ClCCN1CCC(C)CC1

Computed Properties

  • Exact Mass: 161.0971272g/mol
  • Monoisotopic Mass: 161.0971272g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 87.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 3.2Ų

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Additional information on 1-(2-chloroethyl)-4-methylpiperidine

1-(2-Chloroethyl)-4-methylpiperidine (CAS No. 56953-28-7): Properties, Applications, and Market Insights

The chemical compound 1-(2-chloroethyl)-4-methylpiperidine (CAS No. 56953-28-7) is a specialized organic molecule with a unique structural framework. As a derivative of piperidine, this compound features a chloroethyl substituent at the 1-position and a methyl group at the 4-position, making it a valuable intermediate in synthetic chemistry. Its molecular formula is C8H16ClN, and it exhibits a molecular weight of 161.67 g/mol. The presence of both chloro and methyl functional groups contributes to its reactivity and versatility in various chemical transformations.

In recent years, the demand for 1-(2-chloroethyl)-4-methylpiperidine has grown significantly due to its applications in pharmaceutical research and agrochemical development. Researchers are particularly interested in its potential as a building block for drug discovery, especially in the synthesis of central nervous system (CNS) targeting compounds. The compound's ability to act as a precursor for N-alkylation reactions has made it a focal point in medicinal chemistry, aligning with the current trend of developing novel small molecule therapeutics.

The physical properties of 1-(2-chloroethyl)-4-methylpiperidine include a liquid state at room temperature with a characteristic amine-like odor. Its solubility profile shows good miscibility with common organic solvents such as dichloromethane, ethanol, and acetone, while being sparingly soluble in water. These properties make it suitable for various organic synthesis applications, particularly in multistep reactions where selective functionalization is required. The compound's stability under normal conditions allows for convenient handling and storage, though proper laboratory protocols should always be followed.

From an industrial perspective, 1-(2-chloroethyl)-4-methylpiperidine has gained attention in the development of specialty chemicals and performance materials. Its structural features enable its use in creating customized molecular architectures for advanced applications. The current market analysis shows increasing interest from contract research organizations (CROs) and fine chemical manufacturers, particularly in regions with strong pharmaceutical and agrochemical sectors. This aligns with the broader industry trend toward custom synthesis and tailor-made intermediates.

The synthesis of 1-(2-chloroethyl)-4-methylpiperidine typically involves the N-alkylation of 4-methylpiperidine with 1-chloro-2-iodoethane or similar reagents. Recent advancements in green chemistry have prompted researchers to explore more sustainable routes for its production, including catalytic methods and atom-economical processes. These developments respond to the growing demand for environmentally friendly synthesis in the chemical industry, a topic that has gained significant traction in scientific discussions and patent filings.

Quality control of 1-(2-chloroethyl)-4-methylpiperidine is crucial for its applications, with analytical techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy being commonly employed for purity assessment. The compound typically appears as a colorless to pale yellow liquid, with purity specifications often exceeding 95% for research-grade material. These quality parameters are particularly important for pharmaceutical applications where impurity profiling is critical.

Looking toward future applications, 1-(2-chloroethyl)-4-methylpiperidine shows promise in emerging fields such as materials science and catalysis. Its potential use in designing functional polymers and coordination complexes is currently under investigation by several research groups. The compound's structural flexibility allows for modifications that could lead to novel materials with specific electronic or mechanical properties, addressing current market needs for advanced functional materials.

From a regulatory standpoint, 1-(2-chloroethyl)-4-methylpiperidine is subject to standard chemical handling and transportation regulations. While not classified as hazardous under normal conditions, proper laboratory safety protocols should be observed during its use. The compound's commercial availability has increased in recent years, with several specialty chemical suppliers offering it in various quantities to meet the growing demand from research institutions and industrial laboratories.

The scientific literature contains numerous references to 1-(2-chloroethyl)-4-methylpiperidine and its derivatives, particularly in the context of heterocyclic chemistry and medicinal chemistry. Recent publications have explored its use in creating novel bioactive compounds, reflecting the ongoing interest in piperidine derivatives as privileged structures in drug design. This aligns with current pharmaceutical industry trends focusing on targeted therapies and precision medicine approaches.

In conclusion, 1-(2-chloroethyl)-4-methylpiperidine (CAS No. 56953-28-7) represents an important chemical building block with diverse applications across multiple scientific disciplines. Its unique combination of structural features and reactivity makes it valuable for organic synthesis, pharmaceutical research, and material science. As research continues to uncover new applications for this versatile compound, its significance in chemical innovation is expected to grow, particularly in areas addressing current challenges in healthcare and sustainable chemistry.

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